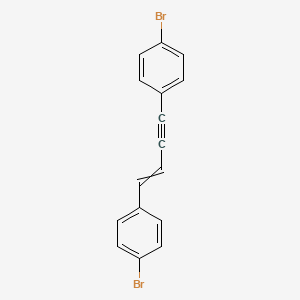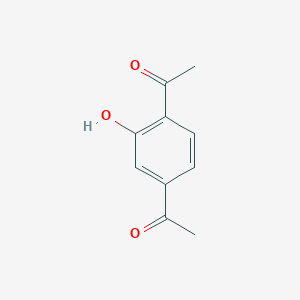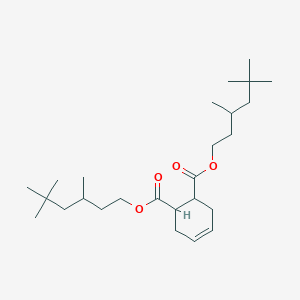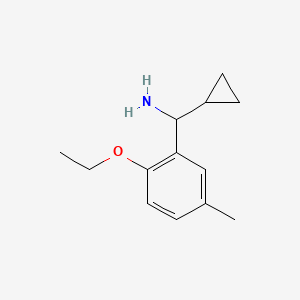
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H10Br2. This compound is characterized by the presence of two bromobenzene groups connected via a buten-yne linkage. It is a derivative of butadiyne and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) typically involves the coupling of 4-bromobenzene with buten-yne intermediates. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-bromobenzene with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The buten-yne linkage can be oxidized to form diketones or other oxygenated derivatives. Reagents such as potassium permanganate or osmium tetroxide are often used for these reactions.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with hydrogen gas can produce alkanes .
Wissenschaftliche Forschungsanwendungen
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of conjugated systems and electronic properties of organic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its bromine atoms provide sites for further functionalization, allowing for the creation of molecules with specific biological activities.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its derivatives may exhibit properties useful in treating various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the bromine atoms and the buten-yne linkage. The bromine atoms act as leaving groups in substitution reactions, while the buten-yne linkage provides sites for oxidation and reduction reactions.
In biological systems, the compound’s mechanism of action would depend on its specific derivatives and their interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the bromine atoms, making it less reactive in substitution reactions.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): The presence of chlorine instead of bromine alters the compound’s reactivity and the conditions required for its reactions.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene): Fluorine atoms provide different electronic properties, affecting the compound’s behavior in chemical and biological systems.
The uniqueness of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-bromobenzene) lies in its combination of bromine atoms and the buten-yne linkage, which confer specific reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
500906-74-1 |
|---|---|
Molekularformel |
C16H10Br2 |
Molekulargewicht |
362.06 g/mol |
IUPAC-Name |
1-bromo-4-[4-(4-bromophenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H10Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H |
InChI-Schlüssel |
LDSIYCTVSKGRTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)

![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)


![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)

![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)

